5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Description
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide (CAS: 777880-70-3) is a benzothiophene derivative featuring a tetrahydrobenzothiophene core with a methyl substituent at the 5-position and a carbohydrazide (-CONHNH₂) functional group at the 2-position. Its structure has been confirmed via crystallographic methods, leveraging programs like SHELXL and ORTEP for refinement and visualization.
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6-2-3-8-7(4-6)5-9(14-8)10(13)12-11/h5-6H,2-4,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNMMXRMVHHCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406926 | |
| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
777880-70-3 | |
| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide. For instance, compounds derived from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and lung adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The presence of the benzothiophene moiety is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the bioactivity of compounds like this compound. SAR studies have revealed that modifications to the hydrazide functional group can significantly influence the biological activity of the compound. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased anticancer potency |
| Variation in alkyl chain length | Enhanced antimicrobial activity |
| Alteration of functional groups | Improved selectivity for cancer cell lines |
These insights guide synthetic chemists in designing more effective derivatives tailored for specific therapeutic applications.
Material Science Applications
Beyond medicinal applications, this compound is being explored for its potential use in material science. The compound's unique electronic properties make it suitable for incorporation into polymer matrices and as a precursor for novel materials.
Conductive Polymers
Research has indicated that incorporating this compound into conductive polymers can enhance their electrical properties. This application is particularly relevant in the development of organic electronic devices and sensors .
Coatings and Films
The compound's stability and reactivity allow it to be used in coatings that require specific chemical resistance or durability under environmental stressors. This application is significant in industries where material longevity is critical.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
2.1.1. 5-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide (CAS: sc-352863)
- Structural Difference : The methyl group at the 5-position is replaced with a bulkier tert-butyl (-C(CH₃)₃) group.
- Impact: Molecular Weight: Increases from 210.30 g/mol (5-methyl) to 252.37 g/mol (5-tert-butyl). Crystallinity: Bulkier substituents may disrupt hydrogen-bonding networks, altering crystal packing compared to the methyl analogue.
2.1.2. 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide (CAS: 956576-52-6)
- Structural Difference : Methyl group at the 6-position instead of the 5-position.
- Impact :
- Ring Puckering : The position of the methyl group influences the tetrahydrobenzothiophene ring’s puckering coordinates (e.g., Cremer-Pople parameters), affecting conformational flexibility and intermolecular interactions.
- Synthetic Accessibility : Regioselective synthesis may require tailored catalysts or conditions to avoid isomer formation.
Functional Group Variations
2.2.1. 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid (CAS: 588698-05-9)
- Structural Difference : Carboxylic acid (-COOH) replaces carbohydrazide (-CONHNH₂).
- Impact: Acidity: The carboxylic acid (pKa ~4-5) is significantly more acidic than carbohydrazide (pKa ~10-12), influencing solubility and reactivity in aqueous media. Biological Activity: Carboxylic acids are common in non-covalent interactions (e.g., hydrogen bonding with enzymes), whereas carbohydrazides may participate in metal coordination.
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Group |
|---|---|---|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | 777880-70-3 | C₁₀H₁₄N₂OS | 210.30 | 5-position | Carbohydrazide |
| 5-tert-Butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | sc-352863 | C₁₃H₂₀N₂OS | 252.37 | 5-position | Carbohydrazide |
| 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | 956576-52-6 | C₁₀H₁₄N₂OS | 210.30 | 6-position | Carbohydrazide |
| 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | 588698-05-9 | C₁₀H₁₂O₂S | 196.27 | 5-position | Carboxylic acid |
Key Research Findings
- Synthetic Challenges : Introducing tert-butyl groups requires stringent control to avoid steric hindrance, while regioselective methylation (5- vs. 6-position) demands catalysts like BF₃·Et₂O.
- Crystallographic Insights : The 5-methyl derivative exhibits planar hydrogen-bonding networks (N–H⋯O interactions), whereas the tert-butyl analogue shows disrupted packing due to steric effects.
- Biological Implications : Carbohydrazides demonstrate higher metal-binding capacity than carboxylic acids, making them candidates for metalloenzyme inhibition.
Biological Activity
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N2OS
- Molecular Weight : 212.28 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. A study focusing on 2-amino-n'-substituted derivatives of tetrahydro-benzothiophene reported significant antimicrobial activity against various pathogens including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds ranged from 50 to 200 µg/mL depending on the specific derivative tested .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 100 | E. coli |
| Compound B | 150 | C. albicans |
| Compound C | 200 | A. flavus |
2. Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory properties. In vitro assays have shown that this compound can significantly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. For instance, an IC50 value of approximately 29.2 µM was recorded for the inhibition of the 5-lipoxygenase enzyme .
3. Antitumor Properties
The potential antitumor activity of this compound has been explored in various studies. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of apoptotic pathways and the inhibition of cell proliferation. A recent study indicated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
Case Study 1: In Vitro Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation models in THP-1 monocytes. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, various derivatives including the target compound were tested against a panel of bacterial and fungal pathogens. The results highlighted that certain modifications to the benzothiophene scaffold enhanced antimicrobial potency significantly .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX and LOX enzymes is crucial for its anti-inflammatory effects.
- Gene Expression Modulation : It has been observed to modulate gene expression related to inflammatory responses and apoptosis pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
